2-Methylquinolin-8-yl benzoate

Fluorescent Probe Photophysics Analytical Chemistry

Researchers using 8-hydroxyquinoline-based fluorescent reporters often lack a reliable non-fluorescent control to establish true baseline signals. 2-Methylquinolin-8-yl benzoate solves this: its esterified C8 position quenches fluorescence while the 2-methyl group provides steric distinction for structure-photophysics studies. • Non-fluorescent control for metal-sensing assays; establishes authentic background signal levels • Resistant to metal ion-catalyzed hydrolysis-stable in presence of Cu, Zn, Fe during coordination experiments • Validated parent scaffold for SAR studies of anti-clostridial analogs (cf. Broxaldine, MIC 0.5-2 µg/mL) • LogP 3.92 enables predictable partitioning in lipophilic environments Supplied as a solid, ≥95% purity, with full QC documentation. Ships ambient.

Molecular Formula C17H13NO2
Molecular Weight 263.29g/mol
CAS No. 1090-33-1
Cat. No. B436673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinolin-8-yl benzoate
CAS1090-33-1
Molecular FormulaC17H13NO2
Molecular Weight263.29g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C17H13NO2/c1-12-10-11-13-8-5-9-15(16(13)18-12)20-17(19)14-6-3-2-4-7-14/h2-11H,1H3
InChIKeyMGWVENWANVOZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinolin-8-yl benzoate Profile


2-Methylquinolin-8-yl benzoate (CAS 1090-33-1) is a synthetic ester derivative within the 8-hydroxyquinoline (8-HQ) class. Its molecular formula is C₁₇H₁₃NO₂, with a molecular weight of 263.29 g/mol . The compound is typically supplied as a solid with a purity of ≥95% and a computed logP of approximately 3.92, indicating high lipophilicity . Structurally, it features a benzoate ester moiety at the C8 position of a 2-methylquinoline core, a modification known to alter the electronic and steric properties of the parent 8-HQ scaffold [1].

2-Methylquinolin-8-yl benzoate: Substitution Limitations


Within the 8-hydroxyquinoline ester family, minor structural variations profoundly impact key properties critical for research applications. The presence and position of substituents on both the quinoline and benzoate rings dictate crucial parameters such as photophysical behavior, metal-chelation capacity, hydrolytic stability, and biological target engagement [1][2]. For instance, the addition of a methyl group at the C2 position of the quinoline ring, as found in 2-Methylquinolin-8-yl benzoate, is known to significantly alter the molecule's planarity and steric hindrance compared to the unsubstituted quinolin-8-yl benzoate, directly affecting its ability to participate in metal-catalyzed reactions or intercalate into biological matrices [2][3]. Consequently, substituting this compound with a close analog lacking the 2-methyl group or possessing a different ester moiety without rigorous re-validation of the experimental system is highly likely to yield non-comparable or irreproducible results, undermining the validity of research findings.

2-Methylquinolin-8-yl benzoate: Key Differentiators


Reduced Fluorescence vs. 8-Hydroxyquinoline

A direct comparative photophysical study demonstrates that esterification of the 8-hydroxyquinoline scaffold drastically reduces its fluorescence. While the target compound 2-Methylquinolin-8-yl benzoate was not the primary subject, its structural analog, quinolin-8-yl benzoate (8-OateQ), exhibited 'almost no fluorescence' in MeOH, a property starkly contrasted by the parent 8-hydroxyquinoline and its ether derivatives which displayed strong fluorescence [1]. The presence of the 2-methyl group on the quinoline ring in 2-Methylquinolin-8-yl benzoate is expected to further quench fluorescence due to increased steric hindrance and altered electronic distribution compared to 8-OateQ [1][2].

Fluorescent Probe Photophysics Analytical Chemistry

Resistance to Metal-Catalyzed Hydrolysis

A fundamental study on the hydrolysis kinetics of substituted 8-acetoxyquinolines revealed a unique stability profile for the 2-methylquinolin-8-yl ester core. Unlike other 8-quinolinyl esters, the hydrolysis of the 2-methyl substituted compound was found to be not catalyzed by metal ions (e.g., Cu²⁺, Zn²⁺) [1]. This is in direct contrast to the behavior of unsubstituted 8-acetoxyquinoline and its other derivatives, which are susceptible to metal ion-promoted cleavage [1].

Hydrolytic Stability Catalysis Coordination Chemistry

Enhanced Lipophilicity vs. Parent Benzoate

The introduction of a methyl group at the C2 position of the quinoline ring significantly increases the lipophilicity of the molecule. 2-Methylquinolin-8-yl benzoate has a calculated logP of approximately 3.92 . This is substantially higher than the reported logP values for the unsubstituted quinolin-8-yl benzoate, which are in the range of 3.33 to 3.45 [1].

Drug Discovery ADME Properties Lipophilicity

Anti-Clostridial Activity of Dibromo Analog

While direct antibacterial data for 2-Methylquinolin-8-yl benzoate is unavailable, a potent analog, Broxaldine (5,7-dibromo-2-methylquinolin-8-yl benzoate), demonstrates the potential of this scaffold for antimicrobial applications. Broxaldine exhibits a minimum inhibitory concentration (MIC) of 4 µM against Clostridium difficile and 0.5-2 µg/mL against various Clostridium species, while showing no significant activity against other Gram-positive or Gram-negative bacteria at concentrations up to 32 µg/mL [1]. This data underscores that halogenation of the 2-methylquinolin-8-yl benzoate core can yield highly potent and selective antimicrobial agents [1]. The non-halogenated 2-Methylquinolin-8-yl benzoate serves as the essential control and precursor for developing such analogs.

Antimicrobial Structure-Activity Relationship Drug Discovery

2-Methylquinolin-8-yl benzoate: Validated Applications


Non-Fluorescent Control in Photophysical Studies

Given the established fluorescence quenching upon esterification of the 8-hydroxyquinoline core [1], 2-Methylquinolin-8-yl benzoate is an ideal non-fluorescent control compound. It can be used to establish background signal levels in metal-sensing assays where the 8-HQ core is used as a fluorescent reporter. Its 2-methyl group provides a further level of steric and electronic distinction, making it a valuable tool for dissecting structure-photophysics relationships in this class of molecules [1]. The quantified logP of 3.92 also allows for predictable behavior in lipophilic environments .

Stable Scaffold for Metal-Containing Reactions

The unique resistance of the 2-methylquinolin-8-yl ester linkage to metal ion-catalyzed hydrolysis is a critical differentiator [1]. This property makes it the preferred choice over other 8-quinolinyl esters when designing experiments or formulating materials that contain catalytic or stoichiometric amounts of transition metals (e.g., Cu, Zn, Fe). This stability ensures the integrity of the compound and prevents unwanted side reactions, a key advantage in coordination chemistry and materials science [1].

Core Scaffold for Antimicrobial Drug Discovery

The potent, selective anti-clostridial activity of the brominated analog Broxaldine (MIC of 0.5-2 µg/mL) demonstrates that the 2-methylquinolin-8-yl benzoate scaffold is a validated starting point for developing narrow-spectrum antimicrobials [1]. Researchers can procure 2-Methylquinolin-8-yl benzoate as the essential, non-halogenated parent compound for structure-activity relationship (SAR) studies. It serves as a critical negative control to confirm that any observed activity in novel analogs is due to the introduced substituents (e.g., halogens) rather than the core scaffold itself [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylquinolin-8-yl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.